molecular formula C14H15F4NO3 B4924106 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate

2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate

Cat. No. B4924106
M. Wt: 321.27 g/mol
InChI Key: ZVLVYXGEMNXQFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate, also known as TFPB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFPB is a derivative of the amino acid phenylalanine and belongs to the class of compounds known as α-ketoamides.

Scientific Research Applications

2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biochemistry. 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been reported to exhibit inhibitory effects on enzymes involved in cancer cell growth, making it a potential candidate for the development of anticancer drugs. Additionally, 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been used to study the structure and function of proteins, including enzymes and receptors, in various biological systems.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes such as protein synthesis and DNA replication. 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been shown to bind to the active site of enzymes, preventing their normal function and leading to the inhibition of cellular processes. Additionally, 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been reported to induce apoptosis, or programmed cell death, in cancer cells, further highlighting its potential as an anticancer agent.
Biochemical and Physiological Effects:
2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been reported to have a range of biochemical and physiological effects on cells and organisms. In addition to its inhibitory effects on enzymes and induction of apoptosis, 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has been shown to modulate the activity of ion channels, which play critical roles in cellular signaling and communication. 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has also been reported to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has several advantages for use in scientific research, including its high potency and specificity for certain enzymes. Additionally, 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate is stable and can be easily synthesized in large quantities, making it an attractive candidate for high-throughput screening assays. However, 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate also has limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate has shown promise as a potential drug candidate for the treatment of cancer and other diseases. Future research could focus on further elucidating the mechanism of action of 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate and identifying additional enzymes and pathways that it targets. Additionally, future studies could explore the use of 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate in combination with other drugs or therapies to enhance its therapeutic efficacy. Finally, the development of new synthetic methods for 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate could improve its accessibility and facilitate its use in scientific research.

Synthesis Methods

2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate can be synthesized through a multi-step process that involves the reaction of phenylalanine and tetrafluoropropyl acrylate. The resulting intermediate is then subjected to a series of reactions, including hydrolysis and esterification, to produce 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate. The synthesis of 2,2,3,3-tetrafluoropropyl 4-[(4-methylphenyl)amino]-4-oxobutanoate requires specialized equipment and expertise, and the purity of the final product is critical for its use in scientific research.

properties

IUPAC Name

2,2,3,3-tetrafluoropropyl 4-(4-methylanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F4NO3/c1-9-2-4-10(5-3-9)19-11(20)6-7-12(21)22-8-14(17,18)13(15)16/h2-5,13H,6-8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLVYXGEMNXQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC(=O)OCC(C(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3-tetrafluoropropyl 3-[N-(4-methylphenyl)carbamoyl]propanoate

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